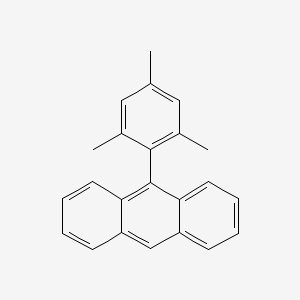
9-Mesitylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Mesitylanthracene is an organic compound that belongs to the anthracene family, characterized by its three fused benzene rings. The mesityl group, which is a derivative of mesitylene, is attached to the ninth position of the anthracene structure. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Mesitylanthracene typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of anthracene with mesitylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the Friedel-Crafts alkylation remains the primary method. The scalability of this reaction allows for the production of significant quantities of the compound, which can be further purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 9-Mesitylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of dihydroanthracene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups
Major Products Formed:
Oxidation: Anthraquinone derivatives
Reduction: Dihydroanthracene derivatives
Substitution: Functionalized mesitylanthracene derivatives
科学的研究の応用
9-Mesitylanthracene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique photophysical properties make it valuable in the study of photochemistry and photophysics.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 9-Mesitylanthracene is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the emission of fluorescence. This property is exploited in various applications, including imaging and sensing. The molecular targets and pathways involved in its action are primarily related to its interaction with light and subsequent energy transfer processes.
類似化合物との比較
Anthracene: The parent compound of 9-Mesitylanthracene, known for its photophysical properties.
9-Methylanthracene: Similar in structure but with a methyl group instead of a mesityl group.
Phenyl-Linked Anthracene-Based Macrocycles: Compounds with phenylene spacers that exhibit unique optical properties.
Uniqueness of this compound: this compound stands out due to the presence of the mesityl group, which enhances its photophysical properties compared to its analogs. The mesityl group provides steric hindrance, reducing non-radiative decay processes and increasing fluorescence efficiency. This makes this compound particularly valuable in applications requiring high fluorescence intensity and stability.
特性
分子式 |
C23H20 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
9-(2,4,6-trimethylphenyl)anthracene |
InChI |
InChI=1S/C23H20/c1-15-12-16(2)22(17(3)13-15)23-20-10-6-4-8-18(20)14-19-9-5-7-11-21(19)23/h4-14H,1-3H3 |
InChIキー |
NSKHDJGKNMPEBN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=CC4=CC=CC=C42)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


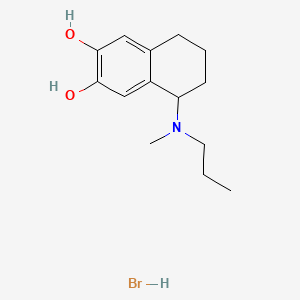
![N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide](/img/structure/B13939050.png)


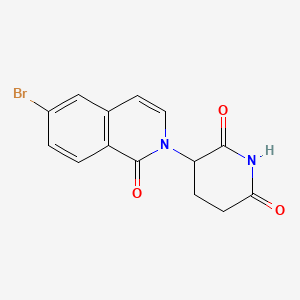
![4,6-Dichloro-7-methoxypyrido[3,2-D]pyrimidine](/img/structure/B13939068.png)
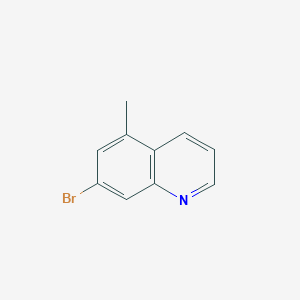
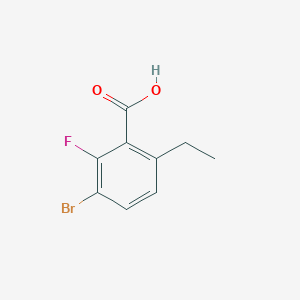
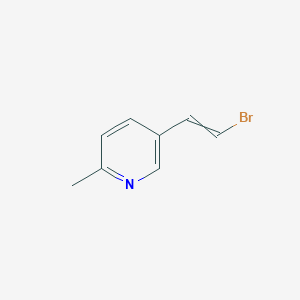
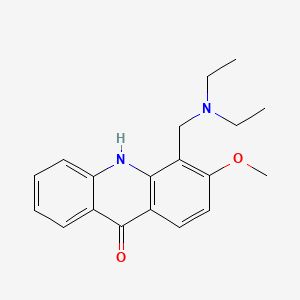
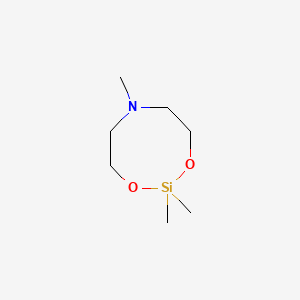
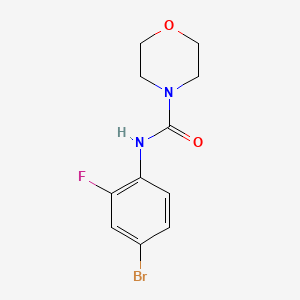
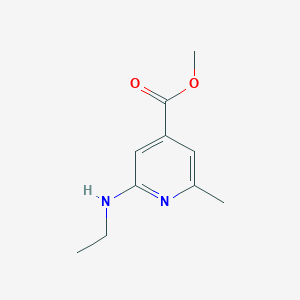
![tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)
